molecular formula C23H17ClO5 B11159483 3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11159483
M. Wt: 408.8 g/mol
InChI Key: XIYSISLGETTWLZ-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylacetic acid with methoxyacetyl chloride to form an intermediate, which is then cyclized with 4-methyl-7-hydroxycoumarin under acidic conditions to yield the final product . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one
  • 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
  • 4H,8H-Pyrano[2,3-f]chromene-4,8-diones

Uniqueness

Compared to similar compounds, 3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and chlorophenyl groups contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H17ClO5

Molecular Weight

408.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C23H17ClO5/c1-13-21(28-12-20(25)14-3-5-15(24)6-4-14)10-9-18-17-8-7-16(27-2)11-19(17)23(26)29-22(13)18/h3-11H,12H2,1-2H3

InChI Key

XIYSISLGETTWLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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